(2-Hydroxyethoxy)acetyl chloride
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Overview
Description
. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both hydroxyl and acyl chloride functional groups, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethoxy)acetyl chloride typically involves the reaction of 2-(2-Hydroxyethoxy)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride . The general reaction is as follows:
HOCH2CH2OCH2CH2OH+SOCl2→ClCOCH2CH2OCH2CH2OH+SO2+HCl
This reaction is usually performed at low temperatures to control the exothermic nature of the reaction and to ensure high yields of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method helps in maintaining the reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethoxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(2-Hydroxyethoxy)acetic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of this compound.
Amines: React with this compound to form amides.
Alcohols: React to form esters.
Water: Causes hydrolysis of the acyl chloride group.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
2-(2-Hydroxyethoxy)acetic acid: Formed by hydrolysis.
Scientific Research Applications
(2-Hydroxyethoxy)acetyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug molecules and prodrugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Hydroxyethoxy)acetyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The hydroxyl group can also participate in reactions, adding to the versatility of this compound .
Comparison with Similar Compounds
Similar Compounds
Acetyl Chloride (CH3COCl): A simpler acyl chloride with similar reactivity but lacks the hydroxyl group.
Chloroacetyl Chloride (ClCH2COCl): Contains a chloro group instead of a hydroxyl group, leading to different reactivity profiles.
Uniqueness
(2-Hydroxyethoxy)acetyl chloride is unique due to the presence of both hydroxyl and acyl chloride functional groups, which allows it to participate in a wider range of chemical reactions compared to simpler acyl chlorides .
Properties
CAS No. |
144429-87-8 |
---|---|
Molecular Formula |
C4H7ClO3 |
Molecular Weight |
138.55 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)acetyl chloride |
InChI |
InChI=1S/C4H7ClO3/c5-4(7)3-8-2-1-6/h6H,1-3H2 |
InChI Key |
YNEBQRZONVTHRT-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(=O)Cl)O |
Origin of Product |
United States |
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